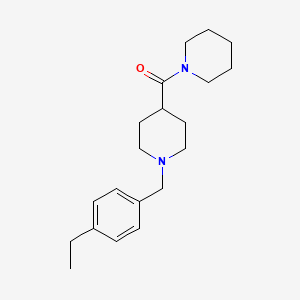
5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione, also known as DNC, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. DNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.32 g/mol.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act as a chelating agent, binding to metal ions such as copper and zinc. 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione has been shown to exhibit fluorescence properties in the presence of these metal ions, making it useful for their detection.
Biochemical and Physiological Effects:
5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione in lab experiments is its ability to selectively detect metal ions, making it useful in various analytical applications. However, 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
1. Further investigation into the potential use of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione in the treatment of Alzheimer's disease.
2. Development of new fluorescent probes based on the structure of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione for the detection of other metal ions.
3. Investigation into the potential use of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione as an antioxidant in the treatment of other oxidative stress-related diseases.
4. Synthesis of novel organic compounds based on the structure of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione for use in various research applications.
5. Investigation into the potential use of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione as a yellow solid. The purity of 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, in the synthesis of novel organic compounds, and as a reagent in organic synthesis. 5,5-dimethyl-2-(4-nitrobenzoyl)-1,3-cyclohexanedione has also been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5,5-dimethyl-2-(4-nitrobenzoyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-15(2)7-11(17)13(12(18)8-15)14(19)9-3-5-10(6-4-9)16(20)21/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESBOEBJMZKRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[(4-nitrophenyl)carbonyl]cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)
![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)